3-o-Sambubiosyl-5-O-glucosyl cyanidin
Description
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20.ClH/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30;/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37);1H/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFUUOWFABDAK-JTEBGWLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39ClO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001343045 | |
| Record name | Cyanidin 3-sambubioside 5-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001343045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53925-33-0 | |
| Record name | Cyanidin 3-sambubioside-5-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53925-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanidin 3-sambubioside-5-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053925330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidin 3-sambubioside 5-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001343045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-SAMBUBIOSIDE-5-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94D257QL1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ecology and Natural Occurrence of 3 O Sambubiosyl 5 O Glucosyl Cyanidin
Botanical Sources and Distribution
The occurrence of 3-O-sambubiosyl-5-O-glucosyl cyanidin (B77932) is not widespread, making its identification in certain plant species particularly significant for chemotaxonomy and understanding flavonoid biosynthesis.
Identification in Specific Plant Species and Cultivars
This complex anthocyanin has been definitively identified in the fruits of Ribes biebersteinii Berl., a species of currant. Research on this plant has led to the isolation and characterization of five cyanidin glycosides, with 3-O-sambubiosyl-5-O-glucosyl cyanidin being one of the key compounds.
In the world of ornamental flowers, Matthiola incana (stock) is a notable source. Specifically, purple-violet flowered cultivars of this species have been found to contain acylated forms of cyanidin 3-sambubiosyl-5-glucosides. nih.gov The presence of this anthocyanin is a key contributor to the vibrant hues of these flowers.
The genus Sambucus, particularly the elderberry (Sambucus nigra L.), is another significant botanical source. Studies have identified cyanidin-3-O-sambubioside-5-O-glucoside as one of the main anthocyanins in elderberry juice and fruit, alongside other cyanidin derivatives. mdpi.comresearchgate.netresearchgate.net Its concentration can vary among different cultivars, highlighting the genetic influence on the phytochemical profile. nih.govresearchgate.net
Table 1: Botanical Sources of 3-O-Sambubiosyl-5-O-glucosyl Cyanidin
| Plant Species | Family | Part(s) where found |
|---|---|---|
| Ribes biebersteinii Berl. | Grossulariaceae | Fruits |
| Matthiola incana | Brassicaceae | Flowers (purple-violet cultivars) nih.gov |
| Sambucus nigra L. | Adoxaceae | Fruits (berries), Juice mdpi.comresearchgate.netresearchgate.net |
Localization and Accumulation Patterns within Plant Tissues and Organs
The accumulation of 3-O-sambubiosyl-5-O-glucosyl cyanidin is highly tissue-specific, primarily occurring in parts of the plant where pigmentation is most pronounced. In Ribes biebersteinii, the compound is concentrated in the berries, contributing to their dark coloration.
For Matthiola incana, this anthocyanin is localized in the petals of the flowers, where it plays a direct role in attracting pollinators. nih.gov The intensity of the purple-violet color in certain cultivars is directly related to the concentration of this and other related anthocyanins. jst.go.jp
In Sambucus nigra, the highest concentration of 3-O-sambubiosyl-5-O-glucosyl cyanidin is found in the skin of the ripe berries. mdpi.com As the fruit matures, the concentration of this and other anthocyanins increases significantly, leading to the characteristic dark purple-black color of elderberries. nih.gov The juice pressed from these berries is also rich in this compound. researchgate.net
Biogeographical and Environmental Influences on Natural Abundance
The quantity of 3-O-sambubiosyl-5-O-glucosyl cyanidin in these plants is not static; it is dynamically influenced by a range of external factors, from the climate to the soil and cultivation methods.
Impact of Climatic Conditions and Geographical Origin
Climatic conditions, including temperature and light intensity, play a crucial role in the biosynthesis and accumulation of anthocyanins. In Sambucus nigra, for instance, the harvesting year and the associated climatic variations have a significant impact on the content of cyanidin-3-sambubioside-5-glucoside. nih.govresearchgate.net Studies have shown that higher altitudes, which are often associated with lower temperatures and higher UV radiation, can lead to an increased concentration of total anthocyanins in elderberries. researchgate.net
The geographical origin of the plant material also has a substantial effect on the phytochemical profile. Wild populations of elderberry from different locations have been shown to have a wide variability in their phenolic content, including anthocyanins. nih.gov This variation can be attributed to differences in local microclimates and soil compositions.
**Table 2: Influence of Environmental Factors on Anthocyanin Content in *Sambucus nigra***
| Environmental Factor | Observed Effect on Anthocyanin Content |
|---|---|
| Altitude | Higher altitudes can lead to increased total anthocyanin content. researchgate.net |
| Temperature | Lower temperatures and a higher number of hot days (>30 °C) during maturation can influence anthocyanin levels. nih.gov |
| Light Intensity | Higher solar radiation at increased altitudes is associated with greater anthocyanin accumulation. researchgate.net |
| Harvesting Year | Significant variations in anthocyanin content are observed between different years, linked to climatic differences. nih.govresearchgate.net |
Agronomic Practices and Cultivation Parameters Affecting Content
Beyond natural environmental conditions, human intervention through agricultural practices can significantly alter the concentration of 3-O-sambubiosyl-5-O-glucosyl cyanidin in these plants.
Fertilization: The type and amount of fertilizer used can impact the phytochemical composition of the fruit. In a study on Ribes rubrum (Red Currant), conventional agriculture with synthetic fertilizers resulted in higher levels of anthocyanins compared to organic cultivation. researchgate.net Conversely, another study on blackcurrants (Ribes nigrum) found that organic farming led to significantly higher total anthocyanin content. researchgate.net In American elderberry, while nitrogen fertilization increased fruit yields, it was observed that total anthocyanins were statistically higher in unfertilized plants.
Irrigation: Water availability is another critical factor. Studies on grapes have shown that deficit irrigation can lead to an increase in anthocyanin concentration in the berry skins. bohrium.comresearchgate.net This is often linked to smaller berry size and a higher skin-to-pulp ratio. The timing of water stress, particularly before veraison (the onset of ripening), can enhance anthocyanin accumulation. bohrium.com
Harvesting Time: The maturation stage at which the fruit is harvested has a profound effect on the concentration of 3-O-sambubiosyl-5-O-glucosyl cyanidin. In elderberries, the content of this specific anthocyanin increases significantly as the fruit ripens. mdpi.comnih.gov Harvesting at optimal ripeness is therefore crucial for maximizing the concentration of this compound. jst.go.jp
Table 3: Impact of Agronomic Practices on Cyanidin Glycoside Content
| Agronomic Practice | Plant | Observed Effect on Cyanidin Glycoside Content |
|---|---|---|
| Fertilization | Ribes rubrum | Higher anthocyanin levels in conventionally grown fruits. researchgate.net |
| Ribes nigrum | Higher total anthocyanin content in organically grown fruits. researchgate.net | |
| American Elderberry | Higher total anthocyanins in unfertilized plants. | |
| Irrigation | Grapevines | Deficit irrigation can increase anthocyanin concentration. bohrium.comresearchgate.net |
| Harvesting Time | Sambucus nigra | Concentration of cyanidin-3-sambubioside-5-glucoside increases with fruit maturation. mdpi.comnih.gov |
Biosynthesis and Metabolic Pathways of 3 O Sambubiosyl 5 O Glucosyl Cyanidin
Biotechnological Approaches for Engineered Production of Cyanidin (B77932) Glycosides
The industrial production of specific anthocyanins like 3-O-Sambubiosyl-5-O-glucosyl cyanidin is primarily reliant on extraction from plant sources, which can be inefficient and subject to seasonal and geographical variations. Biotechnological production using engineered microorganisms offers a promising and sustainable alternative. By assembling biosynthetic pathways in well-characterized microbial hosts, it is possible to achieve controlled and high-titer production of desired compounds from simple, inexpensive precursors.
The production of complex cyanidin glycosides in microbial hosts begins with establishing a core pathway to a key intermediate, typically cyanidin or its simpler glycoside, cyanidin-3-O-glucoside (C3G). Several industrially relevant microorganisms have been successfully engineered for this purpose.
Escherichia coli has been the most extensively studied host for anthocyanin production. nih.gov The synthesis of C3G in E. coli is often achieved by introducing two key plant enzymes: anthocyanidin synthase (ANS) and UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT). nih.govacs.org These enzymes convert the precursor (+)-catechin into cyanidin, which is then immediately glycosylated to the more stable C3G. nih.govacs.org Early efforts yielded low concentrations, around 6.0 µg/L of C3G. nih.gov However, subsequent optimization has led to significantly higher titers. nih.gov Further engineering to produce anthocyanins de novo (from glucose) has also been demonstrated, for instance, by assembling a four-strain E. coli polyculture that produced 9.5 mg/L of pelargonidin (B1210327) 3-O-glucoside. nih.gov
Corynebacterium glutamicum , a Gram-positive bacterium with a "Generally Recognized As Safe" (GRAS) status, has emerged as a viable alternative to E. coli, alleviating safety concerns for food and pharmaceutical applications. qmul.ac.uknih.govextrasynthese.com Researchers have successfully engineered C. glutamicum to produce C3G from catechin (B1668976) by co-expressing ANS from Petunia hybrida and 3GT from Arabidopsis thaliana. qmul.ac.uknih.gov Initial un-optimized strains showed low production, but through systematic engineering, titers of approximately 40 mg/L were achieved. qmul.ac.uknih.gov
Lactococcus lactis , another GRAS bacterium widely used in the food industry, has also been engineered for anthocyanin production. researchgate.netnih.gov Similar to other hosts, a functional pathway was constructed by cloning and expressing genes for ANS and 3GT from various plant sources. researchgate.net This demonstrates the potential of food-grade bacteria to produce these valuable pigments directly in fermentation processes. researchgate.netresearchgate.net
The synthesis of the specific target molecule, 3-O-Sambubiosyl-5-O-glucosyl cyanidin , from the C3G intermediate requires two additional enzymatic steps. Although the complete synthesis of this complex molecule in a single microbial host has not yet been reported, the necessary enzymes have been identified from plant sources:
Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (A3G2'''XT or UGT79B1): This enzyme catalyzes the transfer of a xylose moiety from UDP-xylose to the 2''-position of the glucose on cyanidin-3-O-glucoside, forming cyanidin-3-O-sambubioside. qmul.ac.ukexpasy.orguniprot.orggenome.jp This enzyme has been isolated from plants like Matthiola incana and Arabidopsis thaliana. qmul.ac.uknih.gov
Anthocyanin 5-O-glucosyltransferase (5GT): This enzyme is responsible for glycosylating the 5-hydroxyl group on the A-ring of the anthocyanin structure. wikipedia.orgjst.go.jpashs.org It transfers a glucose molecule from UDP-glucose to form a 3,5-diglycoside. wikipedia.orgjst.go.jpoup.com The gene for this enzyme has been isolated from several plant species, including Petunia hybrida and Gentiana triflora. nih.govoup.com
Notably, the xylosyltransferase from Matthiola incana does not act on cyanidin 3,5-diglucoside, indicating that the xylosylation at the 3-position glucose must occur before the glucosylation at the 5-position for the successful biosynthesis of 3-O-Sambubiosyl-5-O-glucosyl cyanidin. qmul.ac.ukexpasy.org
Table 1: Engineered Production of Cyanidin Glycosides in Heterologous Hosts
| Host Organism | Precursor | Key Enzymes Introduced | Product | Reported Titer | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Eriodictyol | F3H, DFR, ANS, 3GT | Cyanidin-3-O-glucoside | 6.0 µg/L | nih.gov |
| Escherichia coli | (+)-Catechin | ANS, 3GT | Cyanidin-3-O-glucoside | 350 mg/L | nih.gov |
| Corynebacterium glutamicum | (+)-Catechin | ANS, 3GT | Cyanidin-3-O-glucoside | ~40 mg/L | qmul.ac.uknih.gov |
| Lactococcus lactis | (+)-Catechin | ANS, 3GT | Cyanidin-3-O-glucoside | Production confirmed | researchgate.net |
| Saccharomyces cerevisiae | Dihydroquercetin | DFR, ANS, 3GT, Transporter (MdGSTF6) | Cyanidin-3-O-glucoside | 254.5 mg/L | nih.gov |
Achieving economically viable titers of glycosylated anthocyanins in microbial hosts requires extensive metabolic engineering to optimize the biosynthetic pathway and overcome cellular limitations. Several key strategies have been successfully employed to enhance production.
Enhancing Precursor and Cofactor Supply: The availability of precursors and essential cofactors, particularly the sugar donor UDP-glucose, is a common bottleneck in glycoside production. nih.gov To address this, researchers have overexpressed native E. coli genes involved in UDP-glucose synthesis. This strategy has been shown to dramatically increase the production of C3G. nih.gov In one study, augmenting the UDP-glucose pool led to a C3G titer of ~439 mg/L in E. coli. Another approach involves optimizing the carbon source in the culture medium; for instance, using glycerol (B35011) instead of glucose has been shown to enhance C3G production, reaching titers of up to 90.95 mg/L. acs.orgnih.gov
Balancing Gene Expression: The optimal expression level of each enzyme in the biosynthetic pathway is crucial to avoid the accumulation of inhibitory intermediates and to maximize the metabolic flux towards the final product. Using bicistronic or multi-monocistronic expression cassettes allows for the fine-tuning of the relative expression levels of pathway enzymes like ANS and 3GT. nih.gov This balanced expression prevents metabolic burden on the host cell and ensures efficient conversion through the pathway. nih.gov
Process and Cultivation Optimization: Simple adjustments to fermentation conditions can have a significant impact on final product yield. The stability of anthocyanins is highly pH-dependent, and adjusting the culture medium pH can prevent product degradation. nih.gov Furthermore, optimizing induction parameters, such as the cell density at which protein expression is induced (OD600) and the concentration of the inducer, can substantially improve titers. For C3G production in E. coli, optimizing substrate concentration, carbon source levels, and induction OD led to a final titer of 350 mg/L. nih.gov
Transporter Engineering: The accumulation of the final product inside the cell can lead to feedback inhibition or toxicity. Identifying and engineering transporter proteins to facilitate the export of anthocyanins out of the cell is a critical strategy. nih.gov In Saccharomyces cerevisiae, introducing a plant anthocyanin transporter was shown to be indispensable for high-level production, increasing the final titer by over 100-fold. nih.gov Similarly, identifying native E. coli transporters responsible for the uptake of precursors like catechin and the secretion of C3G can improve substrate availability and alleviate product inhibition. nih.gov
Table 2: Summary of Optimization Strategies for Enhanced Anthocyanin Yield
| Strategy | Approach | Host Organism | Impact on Yield | Reference |
|---|---|---|---|---|
| Enhancing Precursor Supply | Overexpression of UDP-glucose biosynthesis genes | Escherichia coli | Increased C3G production to ~439 mg/L | nih.gov |
| Process Optimization | Use of glycerol as carbon source; optimization of induction time | Escherichia coli | Increased C3G titer to 90.95 mg/L | acs.org |
| Balancing Gene Expression | Use of bicistronic expression cassette for ANS and 3GT | Escherichia coli | Contributed to achieving 350 mg/L of C3G | nih.gov |
| Process Optimization | Optimization of substrate/carbon source concentration and induction OD | Escherichia coli | Achieved final C3G titer of 350 mg/L | nih.gov |
| Transporter Engineering | Introduction of plant anthocyanin transporter (MdGSTF6) | Saccharomyces cerevisiae | >100-fold increase in anthocyanin titer | nih.gov |
Chemical Stability and Degradation Kinetics of 3 O Sambubiosyl 5 O Glucosyl Cyanidin
Influence of Environmental Factors on Molecular Integrity
The molecular structure of 3-O-sambubiosyl-5-O-glucosyl cyanidin (B77932) is dynamic and responsive to its immediate chemical environment. Factors such as pH, temperature, light, and the presence of other chemical entities can significantly influence its integrity and chromatic properties.
The pH of the surrounding medium is a critical determinant of the stability and color expression of 3-O-sambubiosyl-5-O-glucosyl cyanidin. Anthocyanins, in general, are most stable in acidic conditions, where the flavylium (B80283) cation, the red-colored form, predominates. The presence of the sambubiosyl group at the 3-O-position is suggested to confer enhanced stability under acidic conditions when compared to some other diglycosides.
Table 1: pH-Dependent Structural Forms of Anthocyanins
| pH Range | Predominant Species | Color |
|---|---|---|
| < 3 | Flavylium Cation | Red |
| 4-5 | Carbinol Pseudobase | Colorless |
| 6-7 | Quinonoidal Base | Purple/Violet |
This table represents a generalized model for anthocyanins. The exact pH at which these transformations occur can vary depending on the specific glycosylation and acylation patterns.
Thermal processing and storage at elevated temperatures can accelerate the degradation of 3-O-sambubiosyl-5-O-glucosyl cyanidin, leading to a loss of color and bioactive properties. The degradation of anthocyanins typically follows first-order kinetics. nih.gov For the related cyanidin-3-O-glucoside (Cy3G), thermal degradation is significantly influenced by pH, with degradation accelerating at higher pH and higher temperatures. nih.gov
A study on the thermal degradation of Cy3G revealed that the total degradation rate was 63.09% in a nitrogen atmosphere and 99.42% in air, with total activation energies (Ea) of 65.85 and 80.98 kJ·mol⁻¹, respectively. nih.gov The initial step in the thermal degradation of Cy3G in nitrogen is the cleavage of the glycosidic bond to yield cyanidin and the sugar moiety. nih.gov These smaller molecules then undergo further degradation into compounds like furan (B31954) derivatives, pyran derivatives, and aromatic compounds. nih.gov It is plausible that 3-O-sambubiosyl-5-O-glucosyl cyanidin follows a similar degradation pathway, with the initial cleavage of the glycosidic linkages at the 3- and 5-positions. The presence of the more complex sambubiosyl group might influence the activation energy required for the initial cleavage step.
Table 2: Thermal Degradation Parameters for Cyanidin-3-O-glucoside (Cy3G)
| Atmosphere | Total Degradation Rate (%) | Total Activation Energy (Ea) (kJ·mol⁻¹) |
|---|---|---|
| Nitrogen | 63.09 | 65.85 |
| Air | 99.42 | 80.98 |
Data from a study on the thermal degradation of Cy3G and may not be directly representative of 3-O-sambubiosyl-5-O-glucosyl cyanidin. nih.gov
Exposure to light, particularly in the UV and visible regions of the spectrum, can induce the degradation of anthocyanins. This photosensitivity is a significant challenge in the use of anthocyanins as natural colorants in transparent packaging. The degradation mechanism often involves photo-oxidation.
For a related anthocyanin, cyanidin-3-O-galactoside (Cy3Gal), which is naturally photosensitive, the half-life in an aqueous solution under natural daylight was found to be 6.42 days. mdpi.com The rate of photodegradation is influenced by factors such as light intensity, wavelength, and the presence of oxygen and photosensitizers. While specific photodegradation pathways for 3-O-sambubiosyl-5-O-glucosyl cyanidin have not been elucidated, it is expected to exhibit similar light sensitivity, leading to the fading of its characteristic color.
The stability of 3-O-sambubiosyl-5-O-glucosyl cyanidin can be significantly influenced by the presence of other compounds, a phenomenon known as co-pigmentation. Co-pigmentation occurs when anthocyanins form complexes with other molecules (co-pigments), such as flavonoids, phenolic acids, and other colorless organic compounds. nih.gov This association can lead to a hyperchromic effect (color enhancement) and a bathochromic shift (shift to a more stable, bluer hue), thereby increasing color stability. nih.gov
Metal ions can also play a dual role in anthocyanin stability. Some metal ions can form stable complexes with anthocyanins, leading to color enhancement and stabilization. encyclopedia.pub For instance, the formation of metalloanthocyanins, which are supramolecular complexes involving anthocyanin molecules, flavones, and metal ions like Mg²⁺, Fe³⁺, or Al³⁺, is a key mechanism for the blue coloration in some flowers. encyclopedia.pub A study on a structurally similar compound, cyanidin-3-diglucoside-5-glucoside (CY3D5G), showed that it could form complexes with rutin (B1680289) and metal ions like Mg(II) and Fe(III). nih.gov The formation of these complexes influenced the antioxidant activity, with the CY3D5G-rutin-Mg(II) complex showing a synergistic interaction. nih.gov However, some metal ions, particularly transition metals like iron and copper, can also act as pro-oxidants, accelerating the degradation of anthocyanins. nih.gov The complexation of CY3D5G with Fe(III) was found to potentially have a negative effect on its antioxidant capacity on cells compared to the anthocyanin alone. nih.gov
Enzymatic Biotransformation and Degradation Mechanisms
In biological systems, 3-O-sambubiosyl-5-O-glucosyl cyanidin can be subjected to enzymatic biotransformation and degradation. In the human gut, for example, the glycosidic bonds of anthocyanins can be hydrolyzed by bacterial enzymes. nih.gov This would lead to the release of the aglycone, cyanidin, and the sugar moieties (sambubiose and glucose). The cyanidin aglycone can then undergo further degradation through the cleavage of its heterocyclic C-ring, resulting in the formation of smaller phenolic compounds such as protocatechuic acid and phloroglucinaldehyde. mdpi.comnih.gov
The metabolism of anthocyanins in humans is a complex process involving phase II enzymes, which can lead to the formation of sulfated, glucuronidated, and methylated derivatives. researchgate.net While specific studies on the enzymatic biotransformation of 3-O-sambubiosyl-5-O-glucosyl cyanidin are lacking, the general pathways of anthocyanin metabolism provide a framework for its likely fate in biological systems.
Strategies for Enhancing Stability
Given the inherent instability of anthocyanins, various strategies have been explored to enhance their stability for practical applications. These strategies can be broadly categorized as chemical modification and physical protection.
One promising approach is acylation , where an acyl group is attached to the sugar moiety of the anthocyanin. Acylation can improve stability by sterically hindering the nucleophilic attack of water at the C-2 position of the flavylium cation, thus preventing the formation of the colorless carbinol pseudobase. nih.gov Enzymatic acylation of cyanidin-3-O-glucoside with fatty acids has been shown to improve its color stability and thermal resistance. nih.gov
Nanoencapsulation is another effective strategy to protect anthocyanins from degradative environmental factors such as light, oxygen, and pH. mdpi.comresearchgate.net By entrapping the anthocyanin within a nanocarrier system, such as liposomes, nanoparticles, or emulsions, its stability and bioavailability can be significantly enhanced. mdpi.com Materials like whey protein isolate and silk fibroin peptide have been successfully used to encapsulate cyanidin-3-O-glucoside, leading to improved thermal and pH stability. nih.govresearchgate.net
Co-pigmentation , as discussed earlier, is a natural stabilization mechanism that can be harnessed to improve the stability of 3-O-sambubiosyl-5-O-glucosyl cyanidin. The addition of suitable co-pigments to formulations containing this anthocyanin could enhance its color and extend its shelf-life.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-O-Sambubiosyl-5-O-glucosyl cyanidin |
| Acarbose (B1664774) |
| Aluminum |
| Caffeic acid |
| Caffeoylquinic acid |
| Carbinol pseudobase |
| Chalcone (B49325) |
| Commelinin |
| Copper |
| Coumaroylquinic acid |
| Cyanidin |
| Cyanidin-3,5-O-diglucoside |
| Cyanidin-3-diglucoside-5-glucoside |
| Cyanidin-3-O-galactoside |
| Cyanidin-3-O-glucoside |
| Cyanidin-3-O-rutinoside |
| Delphinidin |
| Ferulic acid |
| Flavone-C-glycosides |
| Glucose |
| Glucosylxanthone |
| Hippuric acid |
| Hydrochloric acid |
| Iron |
| Isovanillic acid |
| L-ascorbic acid |
| Lauric acid |
| Magnesium |
| Malvidin |
| Malonyl-glucoside |
| Mangiferin |
| Methanol |
| Peonidin (B1209262) |
| Peonidin-3-glucoside |
| Petunidin |
| Phloroglucinaldehyde |
| Procyanidins |
| Protocatechuic acid |
| Pyruvic acid |
| Quercetin |
| Quinonoidal base |
| Resveratrol (B1683913) |
| Rutin |
| Sambubiose |
| Secoisolariciresinol diglucoside |
| Silibinin |
| Sodium dodecyl sulfate |
| Sulfur trioxide-N-triethylamine |
| Vanillic acid |
Effects of Acylation on Thermostability and Photostability
Acylation, the process of adding an acyl group (often from an organic or phenolic acid) to the sugar moieties of an anthocyanin, is a key natural and enzymatic strategy for enhancing stability. semanticscholar.orgresearchgate.net This modification has been shown to significantly improve both the thermostability (resistance to heat) and photostability (resistance to light) of cyanidin-based anthocyanins. mdpi.comdntb.gov.ua
Research on related, simpler anthocyanins like cyanidin-3-O-glucoside (C3G) provides a clear model for understanding these effects. Enzymatic acylation of C3G with various acyl donors, such as aliphatic (e.g., octanoic acid) and aromatic (e.g., salicylic (B10762653) acid) compounds, consistently results in derivatives with greater stability. semanticscholar.orgmdpi.comdntb.gov.ua The protective mechanism involves the acyl group folding over and shielding the core flavylium cation of the anthocyanin from nucleophilic attack by water, which is a primary pathway for degradation. mdpi.com This shielding is often facilitated by π-π stacking interactions between the aromatic rings of the anthocyanin and the acyl group. semanticscholar.org
Studies have demonstrated that acylated C3G exhibits a significantly lower degradation rate constant (k) and a longer half-life (t1/2) under thermal and light stress compared to its non-acylated counterpart. semanticscholar.orgmdpi.com For instance, after heating at 75°C for 5 hours, the retention of non-acylated C3G dropped to 34.1%, whereas C3G acylated with methyl n-octanoate and methyl salicylate (B1505791) showed retention rates of 70.56% and 81.39%, respectively. mdpi.com This trend holds across different temperatures and under light exposure. mdpi.com
These principles are directly applicable to 3-O-sambubiosyl-5-O-glucosyl cyanidin. Research has identified numerous acylated derivatives of cyanidin 3-sambubioside-5-glucosides in nature, particularly in the flowers of species from the Cruciferae and in Matthiola incana. nih.govnih.gov These natural pigments are acylated with acids such as p-coumaric, caffeic, ferulic, sinapic, and malonic acid. nih.govnih.gov The presence of these acylated forms in plants suggests a biosynthetic pathway that favors the production of more stable pigments. nih.gov The specific location and type of acyl group can fine-tune the stability and color characteristics of the final molecule. nih.gov
| Compound | Condition | Retention Rate (%) after 5h | Relative Stability Improvement |
|---|---|---|---|
| Cyanidin-3-O-glucoside (C3G) | 75°C Heat | 34.1 | Baseline |
| C3G-octanoate (O-C3G) | 75°C Heat | 70.56 | +107% |
| C3G-salicylate (S-C3G) | 75°C Heat | 81.39 | +139% |
| Cyanidin-3-O-glucoside (C3G) | 85°C Heat | 19.2 | Baseline |
| C3G-octanoate (O-C3G) | 85°C Heat | 55.4 | +188% |
| C3G-salicylate (S-C3G) | 85°C Heat | 68.7 | +258% |
This table is generated based on data for C3G to illustrate the principle of acylation, as detailed in the text. Data adapted from a study on the influence of enzymatic acylation on C3G stability. mdpi.com
Molecular Self-Association and Co-pigmentation Phenomena
Beyond structural modification through acylation, the stability and color expression of 3-O-sambubiosyl-5-O-glucosyl cyanidin are profoundly influenced by intermolecular interactions, namely self-association and co-pigmentation. mdpi.com
Self-association is the phenomenon where anthocyanin molecules aggregate with each other in solution. This process is typically concentration-dependent and helps to shield the chromophores from the surrounding aqueous environment, thus providing a modest increase in stability and color intensity. mdpi.comresearchgate.net
Co-pigmentation is a more significant stabilization mechanism involving the non-covalent association of anthocyanins with other non-colored organic molecules, known as co-pigments. mdpi.comresearchgate.net These co-pigments are often flavonoids, phenolic acids, or other compounds that are present alongside the anthocyanin in nature. researchgate.net The primary driving force for co-pigmentation is π-π stacking between the electron-deficient pyrylium (B1242799) ring system of the anthocyanin and the electron-rich aromatic rings of the co-pigment. researchgate.net Hydrogen bonding and hydrophobic forces also play a role in stabilizing the resulting molecular complex. nih.gov
This association leads to two important effects:
A hyperchromic effect: An increase in color intensity. mdpi.com
A bathochromic shift: A shift of the maximum absorbance to a longer wavelength, typically resulting in a bluer or more purplish hue. mdpi.com
By forming these complexes, the anthocyanin molecule is better protected from hydration and subsequent degradation into colorless forms. mdpi.comresearchgate.net The effectiveness of co-pigmentation depends on the structure of both the anthocyanin and the co-pigment, their relative concentrations, and the pH of the solution. researchgate.net
For cyanidin glycosides, common and effective co-pigments include chlorogenic acid, quercetin, gallic acid, and ferulic acid. researchgate.netresearchgate.net However, the structural complexity of the anthocyanin's sugar attachments can influence co-pigmentation efficiency. Studies have shown that a higher number of glycosyl moieties can sometimes hinder the close association required for effective co-pigmentation when compared to simpler monoglycosides. researchgate.net Therefore, while 3-O-sambubiosyl-5-O-glucosyl cyanidin engages in co-pigmentation, the large trisaccharide structure may modulate the strength of these interactions compared to cyanidin-3-O-glucoside. researchgate.net Nevertheless, the presence of potential co-pigments in its natural sources is crucial for its color stability.
| Co-pigment | Co-pigment Class | Observed Effect on Cyanidin Glycosides | Primary Interaction Force |
|---|---|---|---|
| Chlorogenic Acid | Phenolic Acid | Color enhancement and stabilization. blueberry.org | π-π stacking, Hydrogen bonding |
| Quercetin | Flavonol | Stabilizes the colored species through direct electrostatic interactions. researchgate.net | π-π stacking, Electrostatic interactions |
| Ferulic Acid | Phenolic Acid | Forms spontaneous and exothermic complexes, enhancing stability. researchgate.net | π-π stacking |
| Gallic Acid | Phenolic Acid | Effective co-pigmentation reported with various cyanidin glycosides. researchgate.net | π-π stacking |
| (+)-Catechin | Flavan-3-ol | Forms stable complexes with cyanidin-3-O-glucoside. researchgate.net | π-π stacking, Hydrophobic interactions |
This table summarizes findings on co-pigmentation with related cyanidin glycosides to illustrate the phenomenon.
Biological Activities and Mechanistic Studies in Vitro and Animal Models
Antioxidant and Free Radical Scavenging Properties
The antioxidant capacity of anthocyanins is a cornerstone of their biological effects, contributing to the prevention of conditions linked to oxidative stress. nih.gov 3-o-Sambubiosyl-5-O-glucosyl cyanidin (B77932) is recognized for its antioxidant activities. mdpi.com The antioxidant protection mechanism of this class of compounds involves scavenging reactive oxygen species (ROS), quenching singlet oxygen, and chelating metal ions involved in free radical production. nih.gov
3-o-Sambubiosyl-5-O-glucosyl cyanidin exhibits moderate antioxidant activity. While specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays for this particular compound are not extensively detailed in current literature, the radical scavenging capacity of the cyanidin family is well-established. Studies on its structural relative, cyanidin-3-O-glucoside (C3G), demonstrate a strong ability to scavenge free radicals. nih.gov The glycosylation pattern, such as the sambubiosyl group, can influence this activity by affecting the molecule's steric hindrance and oxidation potential. nih.gov For context, the antioxidant capacity of C3G in these standard assays is well-documented.
| Assay | Model System | Key Finding | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | In vitro chemical assay | C3G demonstrates significant DPPH radical scavenging activity, though its stability and activity can be affected by gastrointestinal conditions. | researchgate.net |
| ABTS Radical Scavenging | In vitro chemical assay | Similar to DPPH, C3G effectively scavenges ABTS radicals, indicating broad-spectrum antioxidant potential. | researchgate.net |
| Oxidative Potential | Voltammetric analysis | The oxidative potential of C3G is pH-dependent, shifting by approximately 58 mV per pH unit, which influences its antioxidant power. | nih.gov |
Beyond direct scavenging, anthocyanins modulate cellular antioxidant defenses. Cyanidin-3-O-sambubioside has been shown to improve the resistance of blood plasma to oxidation. mdpi.com This suggests an ability to protect biological systems from oxidative damage.
In cellular models, the related compound C3G has been extensively shown to reduce intracellular levels of reactive oxygen species (ROS). nih.govimrpress.com For instance, in human retinal endothelial cells (HREC) subjected to high-glucose conditions, C3G treatment effectively decreased the amount of ROS, protecting the cells from hyperglycemic damage. imrpress.comimrpress.com It also demonstrates protective effects in human hepatocarcinoma (HepG2) cells by directly scavenging ROS and inducing the expression of antioxidant enzyme genes like Sod1 and Cat. nih.gov
| Cell Model | Inducing Agent | Effect of C3G | Key Finding | Reference |
|---|---|---|---|---|
| Human Retinal Endothelial Cells (HREC) | High Glucose (25 mM) | Dose-dependent reduction of intracellular ROS. | At 50 µM, C3G reduced ROS levels by 44%, restoring cell viability. | imrpress.comimrpress.com |
| Human Hepatocarcinoma Cells (HepG2) | Hydrogen Peroxide (H₂O₂) | Reduction of ROS and induction of antioxidant gene expression. | C3G suppressed ROS and significantly induced the expression of Sod1 and Cat genes. | nih.gov |
| Human Gastric Epithelial Cells (GES-1) | Hydrogen Peroxide (H₂O₂) | Increased total antioxidant capacity (T-AOC). | C3G liposomes significantly increased the T-AOC in H₂O₂-damaged cells. | nih.gov |
A critical aspect of antioxidant activity is the prevention of lipid peroxidation, a process that damages cell membranes. Anthocyanins like cyanidin-3-O-sambubioside are noted to reduce the oxidation of fats, thereby improving the shelf-life and quality of animal products like meat and milk when used as a feed additive. mdpi.com
Studies focusing on C3G provide specific quantitative data on this protective effect. C3G strongly inhibits the formation of malondialdehyde (MDA), a key indicator of lipid peroxidation. In a model of copper-induced low-density lipoprotein (LDL) oxidation, C3G was significantly more effective at inhibiting MDA generation than other natural antioxidants like resveratrol (B1683913) and ascorbic acid. nih.gov Its potent activity in protecting myocardium and erythrocytes from oxidative damage is also linked to its ability to inhibit MDA formation. researchgate.net
| Model System | Key Metric | IC₅₀ Value of C3G | Comparison | Reference |
|---|---|---|---|---|
| Copper-induced LDL Oxidation | MDA generation | 6.5 µM | Significantly lower (more potent) than resveratrol (34 µM) and ascorbic acid (212 µM). | nih.gov |
| Ischemic/Reperfused Rat Heart | MDA generation | Apparent IC₅₀ of 5.12 µM | More potent than resveratrol (IC₅₀ of 38.43 µM). | researchgate.net |
| H₂O₂-treated GES-1 cells | MDA content | Not applicable (significant decrease reported) | C3G liposomes markedly decreased MDA content compared to the H₂O₂-treated group. | nih.gov |
Anti-inflammatory Molecular Mechanisms
3-o-Sambubiosyl-5-O-glucosyl cyanidin is associated with potential anti-inflammatory actions. While direct studies on this specific molecule are limited, the anti-inflammatory mechanisms of the cyanidin class of anthocyanins have been thoroughly investigated through the model compound C3G, which is known to modulate key signaling pathways and mediators involved in the inflammatory response. nih.govmdpi.comnih.gov
The anti-inflammatory effects of anthocyanins are largely attributed to their ability to interfere with major pro-inflammatory signaling cascades. Research on C3G has consistently demonstrated its capacity to inhibit the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory process. mdpi.comnih.govnih.gov
In lipopolysaccharide (LPS)-induced injury models, C3G pretreatment significantly suppressed the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.govresearchgate.net This action blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby halting the transcription of pro-inflammatory genes. researchgate.net Similarly, C3G inhibits the MAPK pathway by blocking the phosphorylation of key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK). nih.govresearchgate.net
| Model System | Stimulus | Target Pathway | Key Finding | Reference |
|---|---|---|---|---|
| Rat Lung Tissue | LPS | NF-κB & MAPK | Suppressed phosphorylation of IκB-α, NF-κB/P65, ERK, p38, and JNK. | nih.gov |
| THP-1 Macrophages | LPS | NF-κB | Inhibited the expression of phosphorylated p65 and IκBα. | nih.gov |
| Caco-2 Intestinal Cells | TNF-α | NF-κB | Inhibited TNF-α-induced activation of the NF-κB proinflammatory pathway. | nih.gov |
| Meg-01 Megakaryocytes | - | NF-κB, PI3K/Akt, MAPK | Inhibited NF-κB activation via activation of Erk1/2 and p38 MAPK and inhibition of PI3K/Akt signaling. | researchgate.net |
By inhibiting upstream signaling pathways, cyanidin glycosides effectively reduce the production of downstream inflammatory mediators. C3G has been shown to dose-dependently inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.govresearchgate.net This leads to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), two key effectors in the inflammatory response. nih.gov
Furthermore, C3G treatment significantly reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6, IL-8), in cells stimulated with inflammatory agents like LPS or cytokines. mdpi.comnih.govnih.govresearchgate.net
| Cell Model | Stimulus | Mediator Downregulated | Key Finding | Reference |
|---|---|---|---|---|
| THP-1 Macrophages | LPS | iNOS, COX-2 | Dose-dependent inhibition of iNOS and COX-2 expression at mRNA and protein levels. | nih.gov |
| HT-29 Intestinal Cells | Cytokine Mix | iNOS, COX-2, IL-8 | Effectively downregulated the expression of iNOS and COX-2 and the production of NO, PGE₂, and IL-8. | nih.govsemanticscholar.org |
| THP-1 Macrophages | LPS | TNF-α, IL-1β, IL-6, IL-8 | Reduced the levels of multiple pro-inflammatory cytokines in the cell supernatant. | nih.gov |
| RAW 264.7 Macrophages | LPS | TNF-α, IL-1β | Confirmed downregulatory effects on TNF-α and IL-1β expression. | mdpi.com |
Anti-Proliferative and Apoptotic Effects in Cellular Models
The potential for 3-o-Sambubiosyl-5-O-glucosyl cyanidin to influence cancer cell growth and survival is an area of significant interest. Research in this domain would typically involve a multifaceted approach to understand its impact on the fundamental processes of cell death and division.
Induction of Apoptosis and Programmed Cell Death
Future studies would need to investigate whether 3-o-Sambubiosyl-5-O-glucosyl cyanidin can trigger programmed cell death, or apoptosis, in cancer cells. This would involve examining key molecular markers of the apoptotic pathway. Expected areas of investigation would include the activation of effector caspases, such as Caspase-3, which are crucial for executing the apoptotic process. Furthermore, the modulation of the Bcl-2 family of proteins, including the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, would be a key focus to determine the compound's ability to shift the cellular balance towards cell death.
Cell Cycle Arrest and Induction of Senescence
Another critical aspect of anti-proliferative activity is the ability to halt the cell cycle, preventing cancer cells from dividing uncontrollably. Research would be required to determine if 3-o-Sambubiosyl-5-O-glucosyl cyanidin can induce cell cycle arrest at specific checkpoints. This would involve measuring the expression levels of key cell cycle regulatory proteins, including tumor suppressor proteins like p53 and cyclin-dependent kinase inhibitors such as p21 and p16. An increase in the expression of these proteins would suggest an anti-proliferative effect.
Cytotoxic Activity in Specific Cancer Cell Lines
To understand the potential therapeutic applications of 3-o-Sambubiosyl-5-O-glucosyl cyanidin, it would be essential to evaluate its cytotoxic (cell-killing) effects against a panel of specific human cancer cell lines. Such studies would determine the compound's potency and selectivity. Currently, there is no available data detailing the cytotoxic activity of 3-o-Sambubiosyl-5-O-glucosyl cyanidin in specific cancer cell lines.
Metabolic Regulation and Enzyme Modulation
Beyond its potential anti-cancer effects, the influence of 3-o-Sambubiosyl-5-O-glucosyl cyanidin on metabolic pathways is another important area for future research. This would involve exploring its role in glucose and lipid metabolism, which are often dysregulated in various chronic diseases.
Effects on Glucose Metabolism
Investigations are needed to ascertain whether 3-o-Sambubiosyl-5-O-glucosyl cyanidin can modulate glucose homeostasis. Key areas of study would include its ability to suppress gluconeogenesis (the production of glucose in the liver) and to enhance glucose uptake in peripheral tissues like muscle and fat cells. The expression and translocation of glucose transporters, particularly GLUT4, would be a critical parameter to measure in these studies.
Modulation of Lipid Homeostasis and Adipogenesis
The potential role of 3-o-Sambubiosyl-5-O-glucosyl cyanidin in regulating lipid metabolism and the formation of fat cells (adipogenesis) is also a significant research avenue. Future studies would need to examine the compound's effect on key transcription factors that govern adipogenesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). Additionally, its impact on the expression of adipocyte-specific genes like adiponectin and fatty acid-binding protein 2 (aP2) would provide insights into its potential to modulate lipid homeostasis.
Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-amylase, pancreatic lipase)
The inhibitory potential of anthocyanins against carbohydrate-hydrolyzing enzymes is a key area of interest for managing postprandial hyperglycemia. Research into the specific effects of 3-o-Sambubiosyl-5-O-glucosyl cyanidin is emerging, with evidence suggesting that the nature of the glycosidic substitution on the cyanidin backbone plays a crucial role in its inhibitory activity.
Detailed research findings indicate that while cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside demonstrate inhibitory effects on α-amylase and α-glucosidase, their potency can be weaker than the control agent, acarbose (B1664774), in some experimental settings. However, the introduction of a sambubioside moiety is suggested to dramatically increase the inhibitory potential against these enzymes. This suggests that the structural complexity and the specific type of sugar attached to the cyanidin molecule are critical determinants of its biological activity.
Studies on related cyanidin glycosides have provided insights into their structure-activity relationships. For instance, cyanidin-3-glucoside has been shown to be a more effective inhibitor of pancreatic α-amylase compared to cyanidin-3-galactoside (B13802184) and cyanidin-3,5-diglucoside, the latter of which showed no inhibitory activity in one study. nih.gov The substitution at the 3-O-position with glucose appears to be important for potent inhibition of pancreatic α-amylase. nih.gov In contrast, glycosylation of cyanidin has been observed to reduce its inhibitory efficacy against pancreatic lipase (B570770). For example, cyanidin-3-glucoside exhibited a higher IC50 value (indicating lower potency) for pancreatic lipase inhibition compared to its aglycone, cyanidin. nih.govhes-so.ch
While direct IC50 values for 3-o-Sambubiosyl-5-O-glucosyl cyanidin against α-amylase and pancreatic lipase are not extensively documented in the available literature, the existing data on related compounds underscore the significance of the glycosidic structure.
Interactive Table: Inhibitory Activity of Cyanidin Glycosides on Carbohydrate-Hydrolyzing Enzymes
Below is a summary of inhibitory activities for various cyanidin glycosides. Note the absence of specific data for 3-o-Sambubiosyl-5-O-glucosyl cyanidin, highlighting a gap in the current research landscape.
| Compound | Enzyme | IC50 Value | Inhibition Type | Source |
| Cyanidin-3-glucoside | Pancreatic α-amylase | 0.30 ± 0.01 mM | - | nih.gov |
| Cyanidin-3-galactoside | Pancreatic α-amylase | - | No inhibition | nih.gov |
| Cyanidin-3,5-diglucoside | Pancreatic α-amylase | - | No inhibition | nih.gov |
| Cyanidin-3-rutinoside | Pancreatic α-amylase | 24.4 ± 0.1 μM | Non-competitive | phenol-explorer.eu |
| Cyanidin | Pancreatic lipase | 28.29 µM | Noncompetitive | hes-so.chartemis-nutraceuticals.com |
| Cyanidin-3-glucoside | Pancreatic lipase | 188.28 µM | Noncompetitive | hes-so.chartemis-nutraceuticals.com |
| 3-o-Sambubiosyl-5-O-glucosyl cyanidin | α-amylase | Data not available | Data not available | |
| 3-o-Sambubiosyl-5-O-glucosyl cyanidin | Pancreatic lipase | Data not available | Data not available |
Neuroprotective Potential in In Vitro Systems
Protection against Oxidative Stress in Neuronal Cells (e.g., PC-12 cells)
The neuroprotective effects of anthocyanins are a significant area of research, with studies often focusing on their ability to counteract oxidative stress in neuronal cell models. While extensive research has been conducted on common anthocyanins like cyanidin-3-O-glucoside (C3G), specific data on 3-o-Sambubiosyl-5-O-glucosyl cyanidin remain limited.
Studies on C3G have demonstrated its capacity to protect neuronal cells, such as human neuroblastoma (SH-SY5Y) cells, from oxidative stress-induced injury by increasing the expression and activity of Sirtuin 1 (Sirt1), an enzyme involved in antioxidant and anti-inflammatory effects. hes-so.ch C3G has also been shown to protect PC12 cells from apoptosis induced by microglial activation and to inhibit neurotoxicity caused by amyloid-beta oligomers in SH-SY5Y cells. nih.govacs.org These protective effects are often attributed to the antioxidant capacity of the cyanidin structure. hes-so.ch
Direct research on 3-o-Sambubiosyl-5-O-glucosyl cyanidin is not as prevalent. However, its presence in elderberry extracts, which have demonstrated neuroprotective properties, suggests its potential contribution to these effects. For instance, elderberry extracts containing this compound have been noted for their antioxidant capabilities and potential to mitigate neuronal damage.
Interactive Table: Neuroprotective Effects of Cyanidin Compounds in In Vitro Models
This table summarizes the observed neuroprotective effects of related cyanidin compounds. Direct experimental data for 3-o-Sambubiosyl-5-O-glucosyl cyanidin on PC-12 cell protection against oxidative stress are not available in the cited literature.
| Compound/Extract | Cell Line | Stressor | Observed Effect | Source |
| Cyanidin-3-O-glucoside | SH-SY5Y | H2O2, 6-hydroxydopamine, AAPH | Decreased oxidative stress-induced cell injury | hes-so.ch |
| Cyanidin-3-O-glucoside | PC12 cells | LPS-stimulated BV2 microglia conditioned medium | Protection against neuronal apoptosis | nih.gov |
| Cyanidin-3-O-glucoside | SH-SY5Y | Amyloid beta (25-35) oligomers | Reduced neuronal death and membrane damage | acs.org |
| 3-o-Sambubiosyl-5-O-glucosyl cyanidin | PC-12 cells | Oxidative Stress | Data not available in cited literature |
Bioavailability, Absorption, and Metabolism in Animal Models
The bioavailability and metabolic fate of 3-o-Sambubiosyl-5-O-glucosyl cyanidin have not been extensively studied in animal models. The majority of available research focuses on more common anthocyanins, such as cyanidin-3-O-glucoside (C3G), or on complex extracts from sources like elderberry.
First-Pass Metabolism and Biotransformation Pathways
There is no specific information available on the first-pass metabolism and biotransformation pathways of 3-o-Sambubiosyl-5-O-glucosyl cyanidin.
General studies on anthocyanins indicate that they undergo significant metabolism. After consumption of elderberry extract, both intact cyanidin-3-glucoside and cyanidin-3-sambubioside, along with their metabolites, have been identified in human urine. nih.gov The biotransformation of anthocyanins can involve methylation and glucuronidation. nih.gov The initial biotransformation can begin in the oral cavity, followed by further metabolism in the gastrointestinal tract and liver. nih.gov The gut microbiota is also known to play a crucial role in degrading anthocyanins into various phenolic acids. nih.gov
Identification and Quantification of Animal Metabolites (e.g., phenolic acids, glucuronide conjugates, methylated derivatives)
Specific animal metabolites of 3-o-Sambubiosyl-5-O-glucosyl cyanidin have not been identified or quantified in the reviewed literature.
Studies on elderberry extract consumption in humans have identified several metabolites in urine, including peonidin (B1209262) 3-glucoside, peonidin 3-sambubioside (methylated derivatives), and cyanidin-3-glucoside monoglucuronide (a glucuronide conjugate). nih.gov This demonstrates that the cyanidin backbone can be methylated to peonidin and that glucuronide conjugates are formed in vivo. nih.gov The degradation of the anthocyanin structure by gut microbiota leads to the formation of simpler phenolic acids, such as protocatechuic acid. exlibrisgroup.com However, these findings are based on the consumption of a complex extract, and the specific metabolic fate of 3-o-Sambubiosyl-5-O-glucosyl cyanidin remains to be elucidated.
Interactive Table: Bioavailability and Metabolism of Cyanidin Compounds
This table provides a general overview based on studies of related compounds and extracts, highlighting the lack of specific data for 3-o-Sambubiosyl-5-O-glucosyl cyanidin.
| Compound/Extract | Model | Key Findings | Identified Metabolites | Source |
| Elderberry Extract | Humans | Low absorption and excretion of anthocyanins. | Peonidin 3-glucoside, peonidin 3-sambubioside, peonidin monoglucuronide, cyanidin-3-glucoside monoglucuronide. | nih.gov |
| Cyanidin-3-O-glucoside & Cyanidin-3-rutinoside (from Mulberry) | Rats | Rapid absorption with max concentration at 15 min in plasma and kidney. | Glucuronides and sulfates of cyanidin. | researchgate.net |
| Cyanidin-3-O-glucoside | Rats | Rapidly appeared in plasma. | Methylated C3G in liver and kidney; Protocatechuic acid in plasma. | exlibrisgroup.com |
| 3-o-Sambubiosyl-5-O-glucosyl cyanidin | Animal Models | Data not available | Data not available |
Factors Modulating Bioavailability (e.g., food matrix, co-ingested compounds)
The bioavailability of 3-o-Sambubiosyl-5-O-glucosyl cyanidin, like other anthocyanins, is not solely dependent on its chemical structure but is significantly influenced by the complex interplay of components within the food matrix it is consumed with. These interactions can either enhance or hinder its absorption and subsequent physiological activity. The primary factors include the presence of proteins, fats, and carbohydrates, which can modulate the stability, release, and uptake of this complex anthocyanin.
The intricate structure of 3-o-Sambubiosyl-5-O-glucosyl cyanidin, featuring a disaccharide (sambubiose) at the 3-position and a glucose molecule at the 5-position, results in a larger molecular size that can affect its interaction with various food components and its subsequent absorption.
Influence of Co-ingested Proteins
Proteins within a food matrix can form non-covalent complexes with anthocyanins, a phenomenon that can have a dual effect on the bioavailability of 3-o-Sambubiosyl-5-O-glucosyl cyanidin. This interaction is primarily driven by hydrophobic forces, hydrogen bonding, and electrostatic interactions nih.govnih.gov.
On one hand, the formation of protein-anthocyanin complexes can offer a protective effect. These complexes can shield the anthocyanin molecule from degradation in the harsh pH conditions of the stomach and small intestine nih.gov. This stabilization is crucial for preserving the integrity of the flavylium (B80283) cation structure, which is essential for its biological activity. By binding to proteins, 3-o-Sambubiosyl-5-O-glucosyl cyanidin may be more effectively delivered to the lower gastrointestinal tract, where it can be acted upon by the gut microbiota or absorbed nih.gov. For instance, studies on other anthocyanins have shown that whey protein can enhance their stability and bioavailability nih.govdntb.gov.ua. It is plausible that the extensive glycosylation of 3-o-Sambubiosyl-5-O-glucosyl cyanidin provides multiple sites for hydrogen bonding with proteins, potentially leading to the formation of stable complexes.
Conversely, strong binding to proteins can also impede the release and subsequent absorption of the anthocyanin. If the interaction is too robust, the anthocyanin may pass through the gastrointestinal tract without being absorbed, thereby reducing its bioavailability. The nature of the protein (e.g., its size, structure, and amino acid composition) and the specific characteristics of the food matrix will ultimately determine the net effect of this interaction.
Influence of Co-ingested Fats
The presence of dietary fats in a meal can modulate the absorption of anthocyanins, including 3-o-Sambubiosyl-5-O-glucosyl cyanidin. Generally, fats are known to delay gastric emptying, which can slow down the rate of absorption of co-ingested nutrients nih.gov. This delay could potentially increase the time the anthocyanin is exposed to degradative conditions in the gastrointestinal tract.
Influence of Co-ingested Carbohydrates
Carbohydrates, particularly simple sugars like glucose, can have a complex and sometimes competitive relationship with anthocyanin absorption. Anthocyanins bearing glucose moieties, such as 3-o-Sambubiosyl-5-O-glucosyl cyanidin, are thought to be partially absorbed via glucose transporters like SGLT1 and GLUT2 researchgate.net.
The presence of high concentrations of free glucose in a meal could lead to competition for these transporters, potentially reducing the uptake of the anthocyanin rsc.org. Studies on cyanidin-3-O-glucoside have shown that its uptake by Caco-2 cells is reduced in the presence of glucose, suggesting a competitive inhibition mechanism researchgate.netphenol-explorer.eu. Given that 3-o-Sambubiosyl-5-O-glucosyl cyanidin possesses two sugar units, it is conceivable that it also utilizes these transport pathways and would be subject to similar competitive effects.
On the other hand, complex carbohydrates like dietary fiber can also influence anthocyanin bioavailability. Fiber can physically entrap anthocyanins, preventing their release and absorption in the upper gastrointestinal tract. However, this may not be entirely detrimental, as the entrapped anthocyanins are then transported to the colon, where they can be metabolized by the gut microbiota into smaller, more readily absorbable phenolic compounds rsc.org. The large size of 3-o-Sambubiosyl-5-O-glucosyl cyanidin makes it a likely candidate for significant microbial metabolism in the colon.
Table of Factors Modulating Bioavailability of 3-o-Sambubiosyl-5-O-glucosyl cyanidin
| Food Matrix Component | Potential Effect on Bioavailability | Putative Mechanism |
| Proteins | Can be enhanced or reduced | Formation of protective complexes, preventing degradation. nih.govnih.gov Strong binding may hinder release and absorption. |
| Fats | May be delayed or slightly enhanced | Delays gastric emptying. nih.gov May improve solubility and interaction with intestinal cell membranes. nih.gov |
| Carbohydrates (Simple Sugars) | Potentially reduced | Competition for glucose transporters (e.g., SGLT1, GLUT2). researchgate.netrsc.orgresearchgate.net |
| Carbohydrates (Fiber) | Potentially reduced in the small intestine, but metabolites may be absorbed in the colon | Physical entrapment, leading to increased delivery to the colon for microbial metabolism. rsc.org |
Future Research Trajectories and Pre Clinical Translational Implications
Comprehensive Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels
While general bioactivities such as antioxidant and anti-inflammatory effects have been attributed to anthocyanins like 3-o-Sambubiosyl-5-O-glucosyl cyanidin (B77932), the precise molecular pathways remain largely inferred from studies on its simpler relative, cyanidin-3-O-glucoside (C3G). nih.gov Future research must dissect the specific interactions of 3-o-Sambubiosyl-5-O-glucosyl cyanidin at the cellular and subcellular levels.
Key research questions should focus on:
Receptor Interaction and Signaling: Studies on C3G have shown it can activate adenosine (B11128) monophosphate-activated protein kinase (AMPK), a critical sensor for cellular energy metabolism, through the adiponectin receptor signaling pathway. nih.govnih.gov It is crucial to determine if 3-o-Sambubiosyl-5-O-glucosyl cyanidin acts on the same or different receptors and how its complex sugar moiety influences binding affinity and downstream signaling. Investigations could explore its impact on key cellular pathways involved in inflammation (e.g., NF-κB), cell survival (e.g., PI3K/Akt), and aging. nih.govencyclopedia.pub
Enzyme Inhibition: Research indicates that cyanidin and its glycosides can inhibit digestive enzymes like α-amylase and α-glucosidase, with the sugar structure playing a key role in the inhibitory potency. nih.gov The unique sambubiosyl group of 3-o-Sambubiosyl-5-O-glucosyl cyanidin may confer a distinct inhibitory profile. Detailed kinetic studies are needed to understand its potential as a modulator of carbohydrate metabolism.
Gene and Protein Expression: Future studies should employ transcriptomic and proteomic approaches to map the global changes in gene and protein expression in cells treated with this compound. This could reveal novel targets and confirm whether it modulates key markers of cellular senescence, such as p16, p21, and p53, as observed with C3G in hepatocarcinoma cells. nih.govresearchgate.net
Development of Advanced Delivery Systems for Enhanced Bioactivity
A significant hurdle for the therapeutic application of anthocyanins is their inherent instability and low bioavailability. mdpi.comnih.gov These molecules are susceptible to degradation under various pH and temperature conditions and are poorly absorbed in the gastrointestinal tract. nih.govresearchgate.net Advanced delivery systems are a promising strategy to overcome these limitations by protecting the compound from degradation and enhancing its cellular uptake. nih.govresearchgate.net
Future development should focus on:
Liposomal Encapsulation: Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic molecules. encyclopedia.pub They have been shown to protect anthocyanins, improve their stability, and facilitate enhanced cellular uptake. mdpi.com Nanoliposomes, in particular, are noted for their biocompatibility, biodegradability, and ability to improve circulation time. encyclopedia.pubmdpi.com
Polymer-Based Nanocarriers: Natural biopolymers like polysaccharides (chitosan, alginate, pectin) and proteins (whey protein, gelatin) are effective materials for nanoencapsulation. encyclopedia.pubnih.gov These systems can form a protective barrier around the anthocyanin, shielding it from destabilizing factors and allowing for controlled release. nih.gov
Composite and Hybrid Systems: Combining different materials, such as in protein-polysaccharide or lipid-polymer systems, may offer superior stability and targeted delivery capabilities. These composite systems can be engineered to respond to specific stimuli, such as pH changes in the gastrointestinal tract, to release the bioactive compound at the desired site of action. researchgate.net
Table 1: Overview of Advanced Delivery Systems for Anthocyanins
| Delivery System | Core Materials | Key Advantages | Supporting Evidence |
|---|---|---|---|
| Liposomes / Nanoliposomes | Phospholipids | Amphipathic, biocompatible, non-immunogenic; protects and stabilizes anthocyanins, enhances cellular uptake and circulation time. encyclopedia.pubmdpi.com | encyclopedia.pubmdpi.comresearchgate.net |
| Protein-Based Nanocarriers | Whey protein, gelatin, caseinate, soy protein | Cost-effective, self-assembling, biodegradable; can protect against oxidative damage and improve intestinal absorption. encyclopedia.pubmdpi.comnih.gov | encyclopedia.pubmdpi.com |
| Polysaccharide-Based Nanocarriers | Chitosan, alginate, pectin, natural gums | Biocompatible, biodegradable; improves stability against pH and temperature changes, enhances retention and cellular uptake. encyclopedia.pubnih.gov | encyclopedia.pubnih.gov |
| Composite Systems | Protein-polysaccharide complexes, etc. | Offers synergistic properties, improved stability, and potential for controlled, targeted release in specific regions like the colon. researchgate.net | researchgate.net |
Exploration of Synergistic Effects with Other Bioactive Compounds
The bioactivity of a single compound can often be magnified when combined with other molecules, a phenomenon known as synergism. nih.gov This can lead to enhanced therapeutic efficacy at lower concentrations, potentially reducing side effects. Research indicates that the effects of anthocyanin-rich extracts often result from the complex interplay of their various components rather than a single substance. nih.govmdpi.com
Future investigations should systematically explore the synergistic potential of 3-o-Sambubiosyl-5-O-glucosyl cyanidin:
With Other Phenolics: This compound has been noted to work synergistically with flavonols like quercetin, enhancing antioxidant capacity in elderberry extracts. A broader screening of combinations with other common dietary phenolics (e.g., gallic acid, catechin (B1668976), chlorogenic acid) is warranted to identify highly potent antioxidant or anti-inflammatory mixtures. nih.govgoogle.com
With Conventional Drugs: A particularly promising area is the combination with therapeutic drugs. For instance, cyanidin glycosides have shown a synergistic effect with the anti-diabetic drug acarbose (B1664774) in inhibiting intestinal maltase and sucrase. nih.gov Exploring similar interactions for 3-o-Sambubiosyl-5-O-glucosyl cyanidin could lead to novel combination therapies for metabolic diseases. nih.gov
Table 2: Documented and Potential Synergistic Interactions of Cyanidin Glycosides
| Compound Class | Interacting Compound | Observed/Potential Synergistic Effect | Reference |
|---|---|---|---|
| Cyanidin Glycosides | Flavonols (e.g., Quercetin) | Enhanced antioxidant activity. | |
| Cyanidin Glycosides | Acarbose (Anti-diabetic drug) | Markedly increased inhibition of intestinal α-glucosidase (maltase and sucrase) and pancreatic α-amylase. nih.gov | nih.gov |
| Anthocyanins (Mixtures) | Other Anthocyanins | Increased overall antioxidant activity compared to individual compounds. usda.gov | usda.gov |
| Cyanidin & C3G | Each other | Potential synergistic gastroprotective effects against peptic ulcer disease. nih.gov | nih.gov |
Application in Targeted Pre-clinical Disease Models
To establish therapeutic relevance, the in vitro bioactivities of 3-o-Sambubiosyl-5-O-glucosyl cyanidin must be validated in vivo using targeted pre-clinical disease models. While direct studies on this specific compound are lacking, research on related anthocyanins provides a clear roadmap for future investigations. nih.gov Dietary anthocyanins have shown protective effects in animal models of gastrointestinal cancer, and C3G has been studied for its role in peptic ulcer disease, diabetes, and female reproductive health. nih.govnih.govnih.govnih.gov
Future pre-clinical research should utilize relevant animal models to test the efficacy of 3-o-Sambubiosyl-5-O-glucosyl cyanidin, particularly when formulated in an enhanced delivery system.
Table 3: Proposed Pre-clinical Models for Future Research
| Disease Area | Potential Pre-clinical Model | Rationale and Key Endpoints | Supporting Literature (on related compounds) |
|---|---|---|---|
| Metabolic Syndrome / Type 2 Diabetes | High-fat diet-induced obese mice; db/db mice | Based on the anti-diabetic effects of C3G. nih.gov Endpoints: blood glucose, insulin (B600854) sensitivity, lipid profiles, expression of gluconeogenic genes, AMPK activation. nih.govnih.gov | nih.govnih.govresearchgate.netnih.gov |
| Gastrointestinal Diseases | Chemically induced colitis models (e.g., DSS); gastric ulcer models (e.g., ethanol-induced) | Based on anti-inflammatory and gastroprotective effects of cyanidins. nih.gov Endpoints: disease activity index, inflammatory cytokine levels (TNF-α, IL-6), ulcer index, mucosal integrity. nih.gov | nih.govnih.gov |
| Neurodegenerative Diseases | Aβ-infusion models of Alzheimer's disease; MPTP models of Parkinson's disease | Based on the neuroprotective and antioxidant properties of anthocyanins. Endpoints: cognitive function (e.g., Morris water maze), oxidative stress markers, Aβ plaque deposition, neuroinflammation. nih.gov | nih.gov |
| Oncology | Xenograft or syngeneic tumor models (e.g., colon, breast cancer) | Based on the anti-carcinogenic and pro-apoptotic activity of C3G. nih.gov Endpoints: tumor growth inhibition, apoptosis markers (caspases), cell cycle arrest, modulation of immune microenvironment. nih.govnih.gov | nih.govnih.govnih.gov |
Compound Reference Table
Q & A
Q. What analytical methods are recommended for structural elucidation of 3-O-sambubiosyl-5-O-glucosyl cyanidin?
Structural elucidation typically involves:
- NMR spectroscopy : Assign signals for aglycone (cyanidin) and sugar moieties. Overlapped sugar protons (δ 3.20–4.30 ppm) require high-resolution and NMR (e.g., identification of sambubiosyl and glucosyl units in compound 1) .
- FAB-MS : Detect pseudomolecular ions (e.g., [M+1] at m/z 582 for cyanidin 3-O-sambubioside) and aglycone fragments (m/z 287 for cyanidin) .
- Acid hydrolysis and co-TLC : Confirm aglycone identity (cyanidin) and sugar composition (glucose, xylose) via comparison with authentic standards .
Q. How can researchers quantify 3-O-sambubiosyl-5-O-glucosyl cyanidin in plant extracts?
- HPLC-DAD : Use a reversed-phase C18 column with a mobile phase of 0.1% formic acid in water/methanol (gradient elution). Detection at 530 nm optimizes anthocyanin sensitivity .
- Molar extinction coefficient (ε) : For cyanidin 3-glucoside, ε = 26,900 L·mol⁻¹·cm⁻¹ at 520 nm. Adjust calculations for substituted derivatives using molecular weight (e.g., 757.67 g/mol for 3-O-rutinoside-5-O-glucoside) .
Q. What in vitro assays validate the antioxidant activity of this compound?
- DPPH radical scavenging : Measure RC₅₀ values (e.g., 9.29 × 10⁻⁶ mol/L for compound 1). Compare to controls like Trolox or ascorbic acid .
- ABTS/FRAP assays : Quantify electron-donating capacity and ferric-reducing power. Anthocyanins with ortho-dihydroxyl B-rings (confirmed via AlCl₃-induced bathochromic shifts) show enhanced activity .
Advanced Research Questions
Q. How does glycosylation position (3-O vs. 5-O) affect bioactivity?
- SAR studies : Compare RC₅₀ values across derivatives. For example, 3-O-sambubiosyl-5-O-glucosyl cyanidin (RC₅₀ = 9.29 × 10⁻⁶ mol/L) vs. 3-O-rutinoside (RC₅₀ = 9.55 × 10⁻⁶ mol/L). Glycosylation at C-3 enhances solubility and radical stabilization .
- Enzymatic inhibition : Test interactions with α-glucosidase/α-amylase. Synergistic effects with acarbose (e.g., IC₅₀ reduction) highlight therapeutic potential for diabetes .
Q. What protocols optimize isolation from natural sources (e.g., Ribes biebersteinii)?
- Preparative HPLC : Use a Dr. Maisch ODS column (250 × 20 mm) with 10% formic acid in water/MeOH gradient (flow rate: 20 mL/min). Fractionate at tR = 178–279 min for cyanidin glycosides .
- Solvent selection : Methanol/ethanol extracts preserve stability. Avoid high-temperature drying to prevent degradation .
Q. How can conflicting antioxidant data (e.g., RC₅₀ variability) be resolved?
- Standardize assay conditions : Control pH (anthocyanins are pH-sensitive), solvent polarity, and radical concentration. For DPPH, use freshly prepared solutions in methanol .
- Multivariate analysis : Apply PLS regression to correlate NMR/MS profiles with bioactivity. Identify key contributors (e.g., sambubiosyl vs. glucosyl ratios) .
Q. What strategies mitigate instability during storage and handling?
Q. How do researchers address spectral overlap in NMR analysis of glycosides?
Q. What in vivo models are suitable for studying bioavailability?
- Rodent studies : Administer 3-O-sambubiosyl-5-O-glucosyl cyanidin orally (10–50 mg/kg). Measure plasma anthocyanin metabolites (e.g., cyanidin-glucuronide) via LC-MS/MS .
- Caco-2 cell monolayers : Assess intestinal absorption and transepithelial transport .
Data Contradictions and Solutions
- Variable RC₅₀ values : Differences in glycosylation (e.g., compound 1 vs. 2) or extraction methods (e.g., ripeness stage in Ribes fruits) may explain discrepancies. Cross-validate using multiple assays .
- Anthocyanin quantification : Discrepancies arise from using cyanidin 3-glucoside vs. cyanidin-3-sambubioside as standards. Standardize to a single reference compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
